molecular formula C7H15NO3 B2598695 Ethyl [(2-methoxyethyl)amino]acetate CAS No. 66935-31-7

Ethyl [(2-methoxyethyl)amino]acetate

Cat. No.: B2598695
CAS No.: 66935-31-7
M. Wt: 161.201
InChI Key: CAFRQFYFJDTUNI-UHFFFAOYSA-N
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Description

Ethyl [(2-methoxyethyl)amino]acetate is an organic compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Ethyl [(2-methoxyethyl)amino]acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl bromoacetate with 2-methoxyethylamine under basic conditions. The reaction typically proceeds as follows:

  • Ethyl bromoacetate is added to a solution of 2-methoxyethylamine in an appropriate solvent such as ethanol.
  • A base, such as sodium hydroxide, is added to the mixture to facilitate the nucleophilic substitution reaction.
  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
  • The product is then isolated by extraction and purified by distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl [(2-methoxyethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives.

Scientific Research Applications

Ethyl [(2-methoxyethyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl [(2-methoxyethyl)amino]acetate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl [(2-methoxyethyl)amino]acetate can be compared with other similar compounds such as:

    2-Methoxyethyl acetate: Similar in structure but lacks the amino group, making it less reactive in certain chemical reactions.

    Ethyl [(2-hydroxyethyl)amino]acetate: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    Ethyl [(2-ethoxyethyl)amino]acetate: Has an ethoxy group instead of a methoxy group, which can affect its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-methoxyethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-3-11-7(9)6-8-4-5-10-2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFRQFYFJDTUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66935-31-7
Record name ethyl 2-[(2-methoxyethyl)amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 165.2 g of 2-methoxyethylamine and 202.4 g of triethylamine in 1 l of benzene was added dropwise a solution of 334.0 g of ethyl bromoacetate in 200 ml of benzene in one hour at room temperature. At the end of this period, the mixture was heated at reflux for 2 hours to complete the reaction. Upon chilling, the triethylamine hydrobromide was removed by filtration and washed with benzene. After removal of the solvent, the product was distilled in vacuo to yield 242.8 g (75.3 percent) of N-(2-methoxyethyl)glycine ethyl ester, B.P. 73°-5° C/4 mmHg.
Quantity
165.2 g
Type
reactant
Reaction Step One
Quantity
202.4 g
Type
reactant
Reaction Step One
Quantity
334 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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